Trimethylselenonium iodide

Description

Properties

CAS No. |

7362-34-7 |

|---|---|

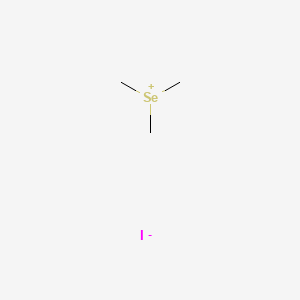

Molecular Formula |

C3H9ISe |

Molecular Weight |

250.98 g/mol |

IUPAC Name |

trimethylselanium;iodide |

InChI |

InChI=1S/C3H9Se.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |

InChI Key |

BPBBRXLBVLKFKH-UHFFFAOYSA-M |

Canonical SMILES |

C[Se+](C)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Rigorous Characterization for Research Applications

Established Laboratory Synthesis Protocols for Trimethylselenonium (B1202040) Iodide

Synthesis from Dimethyl Selenide (B1212193) and Methyl Iodide

A well-defined and straightforward protocol for synthesizing high-purity trimethylselenonium iodide (TMSeI) involves the direct reaction of dimethyl selenide with methyl iodide tandfonline.comresearchgate.net. This method is based on the nucleophilic attack of the selenium atom in dimethyl selenide on the methyl group of methyl iodide researchgate.net.

The synthesis is typically carried out by reacting dimethyl selenide with an excess of methyl iodide researchgate.net. The reaction proceeds to give this compound as a white, crystalline solid. A reported synthesis achieved a purity of 99.8% (±1.1) tandfonline.comresearchgate.net. In one specific procedure, 6.5 mmol of dimethyl selenide yielded 3.63 mmol (0.908 g) of this compound, corresponding to a yield of approximately 56%. The less-than-quantitative yield is partly attributed to the high volatility of dimethyl selenide researchgate.net.

(CH₃)₂Se + CH₃I → (CH₃)₃Se⁺I⁻

This method provides a reliable route to obtaining high-purity this compound suitable for use as a primary standard in analytical method development and for various basic and environmentally related research studies tandfonline.comresearchgate.net.

Radiosynthesis of Isotope-Labeled this compound (e.g., with 75Se)

For metabolic studies and other tracer applications, this compound can be synthesized with the radioactive isotope Selenium-75 (⁷⁵Se) nih.govnih.gov. The radiosynthesis of [⁷⁵Se]this compound has been described starting from [⁷⁵Se]selenocystine nih.gov.

The process involves several steps:

Reduction: The starting material, [⁷⁵Se]selenocystine, is reduced to [⁷⁵Se]selenocysteine using a reducing agent like sodium borohydride.

Methylation to Intermediate: The resulting [⁷⁵Se]selenocysteine is reacted with methyl iodide to form [⁷⁵Se]Se-methyl-selenocysteine.

Selenonium Intermediate Formation: This intermediate is then treated with methyl iodide in a formic acid solution to produce Se-dimethyl-selenocysteine selenonium iodide.

Elimination and Final Product Formation: Over a period of several days, the selenonium intermediate undergoes spontaneous elimination to form alanine and dimethyl selenide. The in-situ generated dimethyl selenide then reacts with methyl iodide to yield the final product, [⁷⁵Se]this compound, with a reported yield of over 90% nih.gov.

Another approach to producing ⁷⁵Se-labeled compounds involves the reduction of [⁷⁵Se]selenite. For instance, [⁷⁵Se]selenobetaine was synthesized by reducing [⁷⁵Se]selenite with borohydride, followed by a reaction with iodomethane to generate the trimethylselenonium ion nih.gov. The chemical similarity between selenium and sulfur allows ⁷⁵Se to be substituted for sulfur in molecules like methionine, creating analogs that can be traced in biological systems rsna.org. The physical properties of ⁷⁵Se, including its 128-day half-life and principal gamma-ray energy of 0.27 MeV, make it well-suited for scanning and tracer studies rsna.org.

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation and Purity Assessment

The chemical structure and purity of synthesized this compound are rigorously confirmed using a combination of advanced spectroscopic and analytical methods tandfonline.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for the trimethylselenonium cation.

The ¹H NMR spectrum of this compound shows a single, sharp peak, indicating that all nine protons are chemically equivalent due to the symmetrical nature of the (CH₃)₃Se⁺ cation. Similarly, the ¹³C NMR spectrum displays a single resonance, confirming the equivalence of the three methyl carbon atoms researchgate.net.

| Nucleus | Chemical Shift (δ) in ppm | Solvent |

|---|---|---|

| ¹H | 2.78 | D₂O |

| ¹³C | 15.3 | D₂O |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of the methyl (CH₃) groups attached to the selenium atom researchgate.net.

Key vibrational bands observed in the FTIR spectrum include:

C-H Stretching: Strong bands are observed around 3005 cm⁻¹ and 2988 cm⁻¹, which are characteristic of the C-H stretching vibrations within the methyl groups researchgate.net.

C-H Bending: Bands consistent with C-H bending vibrations are found at approximately 1412 cm⁻¹, 1300 cm⁻¹, and 1265 cm⁻¹ researchgate.net.

Se-C Stretching/Rocking: A notable band at 654 cm⁻¹ is assigned to the Se-C stretching or rocking mode, providing direct evidence of the selenium-carbon bond researchgate.net.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3005 | C-H Stretching |

| 2988 | C-H Stretching |

| 1412 | C-H Bending |

| 1300 | C-H Bending |

| 1265 | C-H Bending |

| 654 | Se-C Stretch/Rock |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation (e.g., Electrospray Ionization-Mass Spectrometry, ESI-MS)

Mass spectrometry (MS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is used to confirm the molecular weight of the trimethylselenonium cation and to study its fragmentation patterns tandfonline.comresearchgate.net.

In positive-ion mode ESI-MS, the analysis of this compound reveals a cluster of ions corresponding to the trimethylselenonium cation, (CH₃)₃Se⁺. The mass spectrum shows a characteristic isotopic pattern for selenium, with major peaks observed at mass-to-charge ratios (m/z) of 125.0, 123.0, and 122.0, which aligns with the isotopic distribution of the (CH₃)₃Se⁺ ion researchgate.net. This technique provides unambiguous confirmation of the elemental composition and the charge of the cation researchgate.netku.dk.

| Technique | Ion | Observed m/z Values |

|---|---|---|

| ESI-MS (Positive Mode) | (CH₃)₃Se⁺ | 125.0, 123.0, 122.0 |

Chromatographic Techniques for Purity Verification (e.g., HPLC-Photodiode Array Detector, Ion Chromatography)

The verification of the purity of synthesized this compound (TMSeI) is crucial for its application in research. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and Ion Chromatography (IC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is a versatile and widely used method for assessing the purity of compounds. scioninstruments.comlabcompare.commdpi.com A PDA detector can acquire a full UV-Vis spectrum simultaneously, providing detailed information about the composition of the sample and aiding in peak purity analysis. scioninstruments.comlabcompare.com

In the analysis of a synthesized TMSeI compound, HPLC coupled with a PDA detector and electrospray ionization-mass spectrometer (ESI-MS) has been effectively utilized. researchgate.net The chromatographic separation can be achieved using a C18 column with a mobile phase consisting of a mixture of trifluoroacetic acid (TFA), heptafluorobutyric acid (HFBA), and methanol at a specific pH. researchgate.net The iodide (I⁻) component of TMSeI can be detected by the PDA detector at a wavelength of 226 nm. researchgate.net The trimethylselenonium cation ((CH₃)₃Se⁺) can be simultaneously identified by the mass spectrometer. researchgate.net This dual detection provides a comprehensive purity assessment of the synthesized compound. researchgate.net

Table 1: HPLC-PDA Parameters for this compound Purity Verification researchgate.net

| Parameter | Value |

|---|---|

| Column | Pursuit XRs C18 (250 × 4.6 mm, 3 μm particle size) |

| Mobile Phase | 0.01% TFA / 0.01% HFBA / 5% methanol (pH 2.8) |

| Flow Rate | 1.0 mL min⁻¹ |

| Injection Volume | 50 μL |

| UV Detection Wavelength (for I⁻) | 226 nm |

| Mass Spectrometry Detection | ESI in positive mode (for (CH₃)₃Se⁺) |

This table is interactive. You can sort and filter the data.

Ion Chromatography (IC) is another valuable technique for the analysis of ionic species and can be employed for the purity verification of TMSeI. ku.dkresearchgate.net IC is particularly useful for separating and quantifying ions in a sample. nih.gov In the context of TMSeI, IC can be used to separate the trimethylselenonium cation from other selenium species and potential impurities. ku.dkresearchgate.net The separation is typically achieved on a cation exchange column with an acidic mobile phase containing oxalic acid and potassium sulphate. ku.dkresearchgate.net Detection can be accomplished using inductively coupled plasma mass spectrometry (ICP-MS), which offers high sensitivity and isotopic analysis capabilities. ku.dkresearchgate.net

Chemical Stability and Reactivity in Model Systems Relevant to Analytical and Biochemical Studies

Understanding the chemical stability and reactivity of this compound is essential for its use as a standard in analytical methods and for interpreting its behavior in biochemical studies. tandfonline.comtandfonline.com

Studies have shown that the trimethylselenonium cation (TMSe⁺) exhibits significant stability once dissolved in water. researchgate.nettandfonline.com It has been demonstrated to be remarkably stable even under strong UV irradiation. researchgate.nettandfonline.com After 2.5 hours of UV irradiation with a high-power output, no significant loss of selenium was observed, indicating that the compound does not readily decompose to form volatile selenium compounds like dimethyl selenide under these conditions. researchgate.net

The thermal stability of TMSeI has been investigated using Differential Scanning Calorimetry (DSC). tandfonline.comtandfonline.com These studies revealed a phase transition at 122.8 °C and a decomposition point at 157.7 °C. tandfonline.com

The reactivity of the trimethylselenonium ion is a key aspect of its role as a metabolite. nih.gov While TMSeI itself is stable, the trimethylselenonium ion can be a major urinary metabolite of other selenonium compounds, such as dimethylselenocysteine selenonium iodide and Se-methylselenomethionine selenonium iodide, indicating that these precursor compounds undergo metabolic transformation. nih.gov The stability of TMSe⁺ in various chemical environments, including under different microwave digestion conditions, has also been examined to understand its decomposition products, which is crucial for developing accurate analytical methods for selenium speciation. tandfonline.comtandfonline.com

Table 2: Stability of Aqueous Trimethylselenonium (TMSe⁺) under UV Irradiation researchgate.net

| Irradiation Time (hours) | Selenium Recovery (%) |

|---|---|

| 0 | 100 |

This table is interactive. You can sort and filter the data.

The compound is considered stable under normal conditions but should be handled with care, avoiding strong oxidizing agents and strong bases. scbt.com

State of the Art Analytical Chemistry for Trimethylselenonium Speciation and Quantification

Hyphenated Chromatographic-Mass Spectrometric Approaches

Hyphenated techniques, which couple the separation power of chromatography with the sensitive and specific detection of mass spectrometry, are the cornerstone of trimethylselenonium (B1202040) analysis. scholarsrepository.comlongdom.org These approaches allow for the physical separation of different chemical forms of an element before their introduction into the mass spectrometer for detection and quantification. scholarsrepository.comlongdom.org

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and widely used technique for selenium speciation analysis. ingeniatrics.commdpi.com This method combines the high-resolution separation capabilities of HPLC for various selenium compounds with the high sensitivity and element-specific detection of ICP-MS. mdpi.comtandfonline.com In the context of trimethylselenonium iodide, HPLC is employed to separate the positively charged trimethylselenonium cation ((CH₃)₃Se⁺) from other selenium species that may be present in a sample, such as selenite (B80905), selenate, and selenoamino acids. researchgate.nettandfonline.com

The separation is typically achieved using ion-exchange or reversed-phase chromatography. researchgate.net For instance, a Pursuit XRs C18 column can be utilized with a mobile phase consisting of 0.01% trifluoroacetic acid (TFA), 0.01% heptafluorobutyric acid (HFBA), and 5% methanol. researchgate.net After separation, the eluent from the HPLC column is introduced into the ICP-MS system. The high-temperature argon plasma of the ICP-MS atomizes and ionizes the selenium atoms from the trimethylselenonium molecule. The mass spectrometer then detects the selenium isotopes, most commonly ⁷⁸Se and ⁸²Se, allowing for highly sensitive and specific quantification. ku.dkresearchgate.net This technique offers very low detection limits, often in the nanogram per milliliter (ng/mL) range, making it suitable for trace-level analysis in biological and environmental samples. mdpi.com

Table 1: HPLC-ICP-MS Parameters for Trimethylselenonium Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatographic Column | Pursuit XRs C18 (250 x 4.6 mm, 3 µm particle size) | researchgate.net |

| Mobile Phase | 0.01% TFA / 0.01% HFBA / 5% Methanol (pH 2.8) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | ingeniatrics.commdpi.com |

| Monitored Isotopes | ⁷⁸Se, ⁸²Se | ku.dkresearchgate.net |

Ion Chromatography (IC) coupled with ICP-MS is another robust hyphenated technique particularly well-suited for the separation and quantification of ionic species like the trimethylselenonium cation. ku.dkresearchgate.netnih.gov IC utilizes ion-exchange resins to separate analytes based on their charge. For the analysis of this compound, cation-exchange chromatography is employed.

A typical method involves using an Ionpac CS5 cation exchange column with an eluent composed of 10 mM oxalic acid and 20 mM potassium sulphate at a pH of 3. ku.dkresearchgate.net This mobile phase effectively separates the trimethylselenonium cation from other selenium species like selenite, selenate, and selenomethionine. ku.dkresearchgate.net Following separation by the IC column, the sample is introduced into the ICP-MS for selenium-specific detection. The isotopes ⁷⁸Se and ⁸²Se are commonly monitored for quantification. ku.dkresearchgate.net

Research has demonstrated the successful application of IC-ICP-MS for the determination of trimethylselenonium ion in urine samples. ku.dkresearchgate.net The method exhibits good linearity, with calibration curves being linear in the range of 5–50 µg/L. ku.dkresearchgate.net The precision of the method is high, with a reported relative standard deviation of 1.9% at the 30 µg/L level. ku.dkresearchgate.net The limits of detection and determination for trimethylselenonium have been reported to be 0.8 µg/L and 2.6 µg/L, respectively, using the ⁸²Se isotope. ku.dkresearchgate.net It is important to note that when analyzing complex matrices like urine, interferences can occur. For example, the sodium content in urine can cause interference when monitoring the ⁷⁸Se isotope, making ⁸²Se the preferred isotope for selenium speciation in such samples. ku.dkresearchgate.net

Table 2: IC-ICP-MS Performance for Trimethylselenonium Quantification in Urine

| Parameter | Value | Reference |

|---|---|---|

| Chromatographic Column | Ionpac CS5 Cation Exchange | ku.dkresearchgate.net |

| Eluent | 10 mM Oxalic Acid and 20 mM Potassium Sulphate, pH 3 | ku.dkresearchgate.net |

| Linear Range | 5–50 µg/L | ku.dkresearchgate.net |

| Precision (at 30 µg/L) | 1.9% RSD | ku.dkresearchgate.net |

| Limit of Detection (LOD) | 0.8 µg/L (using ⁸²Se) | ku.dkresearchgate.net |

| Limit of Quantification (LOQ) | 2.6 µg/L (using ⁸²Se) | ku.dkresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govrsisinternational.org While this compound itself is a non-volatile salt, GC-MS is crucial for identifying its volatile degradation or metabolic products. researchgate.net The biotransformation of various selenium compounds, including trimethylselenonium, can lead to the formation of volatile selenium species such as dimethyl selenide (B1212193) ((CH₃)₂Se) and dimethyl diselenide ((CH₃)₂Se₂). nih.gov

In a typical GC-MS analysis, volatile compounds are purged from a sample, trapped, and then thermally desorbed onto a GC column for separation. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification. rsisinternational.orgijprajournal.com For instance, GC-MS has been used to identify dimethyl selenide, dimethyl diselenide, and diethyl diselenide as volatile products during the phytoremediation of selenium. nih.gov In studies involving this compound, GC-MS can be employed to investigate its stability and decomposition pathways, such as the identification of selenium carbonyl as a volatile product from formic acid-based photo-chemical vapor generation. researchgate.net

Advanced Mass Spectrometric Techniques for Direct Detection and Identification

While chromatographic coupling is essential for speciation in complex mixtures, advanced mass spectrometric techniques can also provide direct detection and identification of this compound, particularly in purified samples or for structural confirmation.

Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) is a soft ionization technique used for the analysis of small molecules. wikipedia.org Unlike its counterpart, MALDI, SALDI utilizes inorganic nanostructured surfaces to facilitate the desorption and ionization of analytes, which reduces background interference in the low mass range. nih.govuliege.be This makes SALDI-MS particularly suitable for the analysis of low molecular weight organoselenium compounds like this compound. deepdyve.com

In the analysis of this compound, various active layers and substrates have been investigated. A mixed-silica sol-gel and active carbon substrate has been shown to provide a strong signal response. deepdyve.com The support materials for these active layers also play a crucial role, with copper tape and aluminum foil yielding strong mass spectra. deepdyve.com The resulting mass spectra typically show the protonated molecular ion of the trimethylselenonium cation, as well as adducts with alkali metals such as sodium and potassium. deepdyve.com SALDI-MS has been successfully applied to obtain mass spectra of this compound from a human urine matrix, demonstrating its utility for biological samples. deepdyve.com

High-Resolution Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful tool for the accurate determination of the mass-to-charge ratio of an ion. colostate.eduspectroscopyonline.com This capability allows for the determination of the elemental composition of a molecule with high confidence. When coupled with a soft ionization technique like SALDI, high-resolution TOF-MS can provide exact mass identification of this compound. deepdyve.com

The high resolving power of TOF-MS, which can exceed 4000 (full width at half maximum), allows for the separation of ions with very similar mass-to-charge ratios, which is crucial for unambiguous identification in complex samples. colostate.edu The combination of SALDI with high-resolution TOF-MS has been used for the first time to identify low molecular weight organoselenium compounds, including this compound. deepdyve.com This approach provides a high degree of certainty in the identification of the compound by precisely measuring its molecular mass and comparing it to the theoretical value.

Optimization of Chromatographic Separation Parameters

The accurate speciation and quantification of this compound rely heavily on optimized chromatographic methods. High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the cornerstone of modern analysis. The optimization process involves careful selection of the stationary phase, mobile phase composition, and elution strategy to ensure the successful resolution of the trimethylselenonium cation from a complex mixture of other selenium species.

Column Selection and Stationary Phases (e.g., Cation-Exchange Columns)

Given that trimethylselenonium (TMSe) exists as a permanent cation, cation-exchange chromatography is a primary and highly effective technique for its separation. publisso.de Strong cation-exchange columns are frequently employed to separate TMSe from other selenium compounds in biological samples like urine. nih.gov

One specific stationary phase used is the Ionpac CS5 cation exchange column, which has demonstrated successful separation of TMSe from inorganic selenium species (selenite and selenate) and selenomethionine. researchgate.net The principle of separation is based on the electrostatic interaction between the positively charged TMSe ion and the negatively charged functional groups of the stationary phase. The strength of this interaction, and thus the retention time, is modulated by the ionic strength and pH of the mobile phase.

While cation-exchange is the most direct approach for TMSe, other chromatographic modes are used for broader selenium speciation which may include TMSe. These include:

Anion-Exchange Chromatography: Columns like the Hamilton PRP-X100 are widely used for separating anionic selenium species such as selenite, selenate, and selenoamino acids. mdpi.comtandfonline.comingeniatrics.com While not the primary choice for the cationic TMSe, it is crucial in methods aiming to quantify a wide range of selenium metabolites simultaneously.

Ion-Pairing Reversed-Phase Chromatography: This technique allows for the separation of ionic species on a non-polar stationary phase (e.g., C8 or C18). An ion-pairing agent with a long alkyl chain and an opposite charge to the analyte is added to the mobile phase. For TMSe, an anionic agent like hexanesulfonic acid can be used, which pairs with the TMSe cation, rendering it neutral and allowing it to be retained and separated on a reversed-phase column. nih.govnih.gov

The selection of the column and stationary phase is therefore dictated by the specific analytical goal: targeting the TMSe cation directly (cation-exchange) or performing a comprehensive screen of multiple selenium species (multi-modal approaches).

Mobile Phase Composition and Gradient Elution Strategies

The mobile phase composition is a critical parameter that governs the retention and elution of selenium species. Its pH, ionic strength, and organic modifier content must be finely tuned for optimal separation.

For cation-exchange chromatography of TMSe, mobile phases often consist of an acidic buffer. For instance, a mobile phase of 10 mM oxalic acid and 20 mM potassium sulphate at pH 3 has been successfully used. researchgate.net In another application, a linear gradient elution from 0.003 M to 0.33 M ammonium phosphate at pH 4 was employed to separate TMSe and other selenonium compounds. nih.gov Gradient elution, where the concentration of the eluent is changed over time, is particularly useful for separating a mixture of compounds with varying affinities for the stationary phase, ensuring that strongly retained species are eluted in a reasonable time with good peak shape.

In ion-pairing reversed-phase HPLC, the mobile phase is more complex, containing the ion-pairing agent, a buffer to control pH, and an organic solvent like methanol. A mobile phase containing 2 mmol L⁻¹ hexanesulfonic acid, 0.4% acetic acid, 0.2% triethanolamine (pH 2.5), and 5% methanol has been used to separate TMSe, selenomethionine, and other species. nih.gov The concentration of the ion-pairing reagent and the organic modifier are key variables; increasing the methanol content generally decreases the retention time of selenoamino acids. mdpi.com

The pH of the mobile phase is a crucial factor as it affects the charge of both the analyte and the stationary phase, thereby influencing retention times. nih.gov For many selenium species, retention times decrease as the pH of the mobile phase increases. researchgate.net A compromise pH is often necessary when separating species with different chemical properties, such as the cationic TMSe alongside anionic or zwitterionic species. doi.org

Table 1: Examples of Mobile Phase Compositions for Trimethylselenonium (TMSe) Separation

| Chromatography Mode | Mobile Phase Composition | Elution Type | Target Analyte(s) | Reference |

|---|---|---|---|---|

| Cation-Exchange | 10 mM Oxalic Acid + 20 mM Potassium Sulphate, pH 3 | Isocratic | TMSe, Selenite, Selenate, SeMet | researchgate.net |

| Cation-Exchange | Linear gradient from 0.003 M to 0.33 M Ammonium Phosphate, pH 4 | Gradient | TMSe and other selenonium compounds | nih.gov |

| Ion-Pairing RP-HPLC | 2 mM Hexanesulfonic Acid, 0.4% Acetic Acid, 0.2% Triethanolamine, 5% Methanol, pH 2.5 | Isocratic | TMSe, Selenomethionine, etc. | nih.gov |

Resolution of Trimethylselenonium Ion from Other Selenium Species

A primary goal of optimizing chromatographic parameters is to achieve baseline resolution of the TMSe peak from other selenium compounds that may be present in a sample. Co-elution can lead to inaccurate quantification and misidentification. Cation-exchange chromatography has proven effective in separating TMSe from other cationic selenium species, such as selenosugars. publisso.denih.gov One study reported the complete separation of TMSe from four other selenonium compounds using a strong cation exchanger. nih.gov

When analyzing complex matrices like urine, methods must be able to resolve TMSe from a variety of inorganic and organic selenium metabolites. Using a cation-exchange system, TMSe was successfully separated from selenite, selenate, and selenomethionine; however, under the tested conditions, the selenomethionine signal could co-elute with the selenate signal, highlighting the need for careful optimization for each specific application. researchgate.net The distinct chemical nature of the permanent TMSe cation facilitates its separation from anionic species like selenite and selenate and zwitterionic species like selenomethionine, which carry different net charges depending on the mobile phase pH. This chemical diversity is exploited by multi-modal chromatographic methods to achieve comprehensive speciation. publisso.de

Development and Validation of Sample Preparation and Detection Protocols

Effective sample preparation is crucial for accurate analysis, aiming to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte without altering its chemical form. This is followed by detection using highly sensitive and specific techniques.

Detection Limits and Sensitivity Enhancements (e.g., Ultrasonic Nebulization in ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the detector of choice for selenium speciation due to its high sensitivity and element-specific detection. publisso.de To further enhance sensitivity and achieve lower detection limits, various instrumental techniques have been developed.

One of the most significant enhancements comes from the use of an ultrasonic nebulizer (USN) for sample introduction into the ICP-MS. rsc.orgrsc.org A USN is typically up to 10 times more efficient at converting the liquid sample into a fine aerosol compared to a standard pneumatic or cross-flow nebulizer (CFN). youtube.com This increased efficiency translates directly to higher signal intensity. Studies comparing USN and CFN for selenium speciation found that the USN increased sensitivity by 14 to 21 times for various selenium species, with TMSe and selenate showing the largest increases. rsc.orgrsc.org While the sensitivity with a USN can be 10 times greater than with a CFN, detection limits may not see a corresponding improvement due to challenges such as severe memory effects, making the USN more suitable for transient signals from a chromatographic system. rsc.orgrsc.org

The combination of HPLC with a USN and a nitrogen microwave-induced plasma mass spectrometer (N₂MIP-MS) yielded a detection limit of 0.09 µg L⁻¹ for TMSe. nih.gov For routine analysis of TMSe in urine using cation-exchange chromatography coupled to ICP-MS, a detection limit of 0.8 µg L⁻¹ was achieved. researchgate.net

Table 2: Detection Limits for Trimethylselenonium (TMSe) using Different Analytical Setups

| Analytical Technique | Matrix | Detection Limit (as Se) | Reference |

|---|---|---|---|

| HPLC-USN-N₂MIP-MS | Aqueous Solution | 0.09 µg L⁻¹ | nih.gov |

| IC-ICP-MS | Urine | 0.8 µg L⁻¹ | researchgate.net |

To overcome spectral interferences that can plague selenium detection by ICP-MS (e.g., argon-based polyatomic interferences on selenium's major isotopes), tandem mass spectrometry (ICP-MS/MS) can be utilized. mdpi.com This technique uses a reaction cell to remove interfering ions, leading to cleaner spectra and improved detection limits and accuracy. mdpi.comnih.gov

Internal Standards and Calibration Strategies

Internal Standards: Correcting for Analytical Variability

Internal standards are essential in analytical chemistry to account for variations in sample preparation, injection volume, and instrument response. For the analysis of TMSeI, particularly by hyphenated techniques such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), several types of internal standards are employed.

Non-Isotopically Labeled Internal Standards:

Elements with similar physicochemical properties to selenium, but not naturally present in the sample, are often used as internal standards. For selenium speciation analysis, including the determination of the trimethylselenonium cation (TMSe+), elements such as Germanium (Ge), Rhodium (Rh), Yttrium (Y), and Indium (In) have been utilized. The choice of the internal standard often depends on the specific analytical conditions and the sample matrix. For instance, in the analysis of human urine, Germanium is frequently added to the mobile phase to correct for instrumental drift. One study compared the efficiency of Yttrium, Indium, and Gallium as internal standards and found them all to be usable for the determination of selenium species.

Isotopically Labeled Internal Standards:

The gold standard for internal standardization, especially in mass spectrometry-based methods, is the use of stable isotopically labeled analogues of the analyte. An isotopically labeled internal standard exhibits nearly identical chemical and physical behavior to the native analyte, ensuring that it experiences the same matrix effects and extraction efficiencies. For TMSe+, a synthesized version of the compound enriched with a stable selenium isotope (e.g., 77Se or 76Se) would be the ideal internal standard. While the synthesis of [75Se]this compound has been described for metabolic studies, the use of stable isotopically labeled TMSeI for routine quantification is less commonly reported in the literature, likely due to the complexity and cost of synthesis.

A common practice for analogous compounds, such as trimethylsulfonium (the sulfur counterpart to trimethylselenonium), is the use of a deuterated internal standard (e.g., d6-trimethylsulfonium). This approach has been successfully applied to the quantification of trimethylsulfonium in human urine, suggesting that a similar strategy could be highly effective for TMSe+ analysis.

Calibration Strategies: Establishing the Quantitative Relationship

The selection of a calibration strategy is contingent on the complexity of the sample matrix and the potential for interferences. The primary goal is to establish a reliable relationship between the analytical signal and the concentration of TMSe+.

External Calibration:

The most straightforward calibration method involves the creation of a calibration curve using a series of external standards with known concentrations of high-purity TMSeI. The high-purity synthesis of this compound allows it to be used as a primary standard for this purpose. The instrument response to these standards is plotted against their concentrations, and the resulting linear regression is used to calculate the concentration of TMSe+ in unknown samples. This method is effective for simple matrices with minimal interference. For instance, a calibration curve for TMSe+ in the range of 5–50 μg/L was established by spiking a urine pool.

Standard Addition:

In complex matrices like urine, where co-eluting substances can enhance or suppress the analyte signal (matrix effects), the standard addition method is often preferred. This technique involves dividing a sample into several aliquots and adding known, increasing amounts of a TMSeI standard to all but one of the aliquots. All samples are then analyzed, and the concentration of the analyte in the original sample is determined by extrapolating the linear plot of signal versus added concentration to the point of zero signal. The standard addition method effectively compensates for matrix effects as the calibration is performed in the sample matrix itself.

Isotope Dilution Analysis (IDA):

Isotope dilution analysis is a powerful quantification technique that utilizes an isotopically labeled version of the analyte as an internal standard. A known amount of the isotopically enriched TMSeI is added to the sample. After thorough mixing and equilibration, the sample is analyzed by mass spectrometry. The concentration of the native TMSe+ is determined from the measured ratio of the natural isotope to the enriched isotope. IDA is considered a definitive method as it corrects for sample losses during preparation and for matrix-induced signal variations, providing high accuracy and precision.

The table below summarizes findings from various research studies on the analytical performance for the quantification of trimethylselenonium.

| Analytical Technique | Matrix | Calibration Strategy | Internal Standard | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Recovery (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| IC-ICP-MS | Urine | Spiked Urine Pool | Not Specified | 5–50 µg/L | 0.8 µg/L | 2.6 µg/L | 1.9% at 30 µg/L | Not Reported | researchgate.net |

| HPLC-ICP-MS | Urine | External Calibration | Germanium (Ge) | Up to 100 µg/L | 0.4 µg/L | 1.2 µg/L | Not Reported | Not Reported | Not Reported |

| HPLC/MS-MS | Urine | Standard Addition & Internal Standardization | d6-trimethylsulfonium (for TMS) | 0-250 nM (for TMS) | Higher than 0.2 nM in urine (for TMS) | Higher than 0.6 nM in urine (for TMS) | <10% (for TMS) | Not Reported | Not Reported |

| Cation-Exchange Chromatography-ICP-MS | Urine | Standard Solutions in Pooled Urine | Not Specified | Not Reported | 0.10 µg/L | 0.28 µg/L | Within-day: 11.3%, Day-to-day: 10.8% | 93.9% | publisso.de |

| FI-HG-AAS after Microwave Digestion | Urine | Not Specified | Not Specified | Not Reported | 3 µg/L | Not Reported | Not Reported | 96.5–105% | researchgate.net |

Biological Transformations and Metabolic Pathways of Trimethylselenonium Ion

Formation Mechanisms of Trimethylselenonium (B1202040) Ion in Organisms

The generation of the trimethylselenonium ion is the result of a series of enzymatic methylation reactions that convert various inorganic and organic selenium compounds into this less toxic, water-soluble form, facilitating its elimination from the body.

The formation of trimethylselenonium is a multi-step process known as selenium methylation. This pathway is a primary mechanism for detoxifying excess selenium. The cascade begins with the reduction of various selenium compounds to a central intermediate, hydrogen selenide (B1212193) (H₂Se) preprints.orgpreprints.orgnih.gov. This highly reactive species then undergoes a series of sequential methylation reactions preprints.org.

The methylation cascade proceeds as follows:

Monomethylselenide (MMSe) formation: Hydrogen selenide is first methylated to form methylselenol (CH₃SeH) preprints.org.

Dimethyl selenide (DMSe) formation: Methylselenol is further methylated to produce dimethyl selenide ((CH₃)₂Se) preprints.org. Dimethyl selenide is a volatile compound that can be excreted through exhalation preprints.orgnih.gov.

Trimethylselenonium (TMSe) formation: Dimethyl selenide undergoes a final methylation step to form the trimethylselenonium ion ((CH₃)₃Se⁺) preprints.orgnih.gov.

This entire process relies on S-adenosylmethionine (SAM) as the primary methyl group donor preprints.org. The enzymes responsible for these methylation steps have been identified as thiopurine S-methyltransferase (TPMT) and indolethylamine N-methyltransferase (INMT). Research indicates that TPMT is primarily responsible for the initial methylation of the inorganic selenium form, while INMT is crucial for the final step of converting dimethylated selenium to the trimethylated form. The second methylation step can be carried out by either enzyme.

Various dietary selenium compounds serve as precursors for the formation of the trimethylselenonium ion. The specific metabolic pathways differ depending on the initial form of selenium.

Selenite (B80905) (SeO₃²⁻): Inorganic selenite is readily reduced to hydrogen selenide. This reduction is a critical initial step and can occur through reactions involving glutathione (B108866) (GSH) or the thioredoxin reductase system nih.gov. Once hydrogen selenide is formed, it enters the selenium methylation cascade as described above preprints.orgnih.gov. Studies in rats have shown a dose-dependent increase in urinary trimethylselenonium excretion following the administration of selenite nih.govnih.gov.

Selenomethionine (SeMet): As a major organic form of selenium found in food, selenomethionine is metabolized through the transsulfuration pathway, where it can be converted to selenocysteine nih.gov. Selenocysteine can then be acted upon by the enzyme selenocysteine β-lyase to release hydrogen selenide, which subsequently enters the methylation pathway nih.govnih.gov. Alternatively, selenomethionine can be converted to methylselenol by the enzyme γ-lyase, which then enters the methylation cascade nih.govresearchgate.net.

| Precursor Compound | Key Metabolic Steps to Enter Methylation Pathway |

| Selenite | Reduction via glutathione or thioredoxin reductase to hydrogen selenide. |

| Selenomethionine | Conversion to selenocysteine and then to hydrogen selenide via selenocysteine β-lyase, or conversion to methylselenol via γ-lyase. |

Interplay with Other Selenium Species in Metabolic Networks

The production of trimethylselenonium does not occur in isolation but is intricately linked with other aspects of selenium metabolism, particularly the synthesis of essential selenoproteins and the management of the cellular selenide pool.

Hydrogen selenide is a critical branch point in selenium metabolism. It can either be directed towards the synthesis of selenocysteine for incorporation into selenoproteins, which are vital for various physiological functions, or it can enter the methylation pathway for excretion as trimethylselenonium and other methylated species nih.govnih.gov.

The balance between these two pathways is thought to be a key aspect of selenium homeostasis. When selenium intake is adequate for the synthesis of necessary selenoproteins, excess selenium is shunted towards the methylation and excretion pathway to prevent toxicity nih.gov. Therefore, the formation of trimethylselenonium can be seen as an overflow mechanism that is activated when the capacity for selenoprotein synthesis is saturated or when selenium intake is high nih.gov. The regulation of this metabolic decision is complex and not fully elucidated but is crucial for maintaining cellular function.

The primary route of excretion for the trimethylselenonium ion is through the urine preprints.orgnih.gov. Its high water solubility facilitates its renal clearance. Alongside trimethylselenonium, other selenium metabolites are also found in urine, with selenosugars being another major excretory product, particularly at lower selenium intakes.

At toxic doses of selenium, the formation and urinary excretion of trimethylselenonium become more prominent researchgate.net. Additionally, its precursor, dimethyl selenide, is a volatile compound that is excreted through the lungs, contributing to the characteristic garlic-like odor in cases of acute selenium toxicity nih.gov.

| Excretion Product | Primary Excretion Pathway |

| Trimethylselenonium ion | Urine |

| Dimethyl selenide | Lungs (breath) |

| Selenosugars | Urine |

Comparative Metabolism in Diverse Biological Systems

The metabolism of selenium to trimethylselenonium exhibits notable variations across different species and even among individuals within the same species.

In humans, the production of trimethylselenonium can vary significantly due to genetic polymorphisms. Specifically, single nucleotide polymorphisms (SNPs) in the INMT gene have been strongly associated with the efficiency of trimethylselenonium formation researchgate.netnih.gov. This leads to the classification of individuals as "TMSe producers" and "nonproducers," with the former excreting a much higher percentage of urinary selenium as trimethylselenonium researchgate.netnih.gov.

Studies comparing humans and rodents have revealed differences in selenium metabolism. For instance, in rats, the metabolism of trimethylselenonium can be influenced by androgens, with male rats showing higher renal retention of this compound nih.gov. Dose-response studies in rats have also provided detailed insights into the dynamics of trimethylselenonium excretion with varying levels of selenite intake nih.govnih.gov. The inhibition of methylation pathways in mice has been shown to increase the toxicity of selenite, highlighting the importance of trimethylselenonium formation in detoxification nih.gov.

| Biological System | Key Features of Trimethylselenonium Metabolism |

| Humans | Significant inter-individual variation in production due to genetic polymorphisms in the INMT gene. |

| Rats | Dose-dependent excretion of trimethylselenonium in response to selenite. Metabolism can be influenced by sex hormones (androgens). |

| Mice | Inhibition of methylation pathways leading to trimethylselenonium formation increases selenite toxicity. |

Studies in Prokaryotic and Eukaryotic Microorganisms

The metabolism of the trimethylselenonium ion has been observed in both prokaryotic and eukaryotic microorganisms, highlighting its role in the selenium cycle.

In prokaryotes, soil enrichment studies have demonstrated the conversion of trimethylselenonium to dimethyl selenide. Furthermore, certain bacteria have been isolated that can utilize trimethylselenonium, dimethyl selenide, and dimethyl diselenide as carbon sources. This indicates that some bacteria possess the enzymatic machinery to demethylate the trimethylselenonium ion.

Among eukaryotes, freshwater green algae have been shown to play a role in the methylation of inorganic selenium compounds. Studies involving Ankistrodesmus sp., Chlorella vulgaris, and Selenastrum sp. have demonstrated their ability to produce trimethylselenonium ion from inorganic selenium. The formation of the trimethylselenonium ion by these algae was observed to reach a plateau after 2-4 days of culturing. However, the amount of selenium converted to trimethylselenonium ion was relatively low.

Production of Trimethylselenonium Ion by Freshwater Green Algae

| Algal Species | TMSe in Culture Medium (% of added Se) | TMSe in Algae (% of total accumulated Se) |

|---|---|---|

| Ankistrodesmus sp. | <0.001% | 0.04% - 0.3% |

| Chlorella vulgaris | <0.001% | 0.04% - 0.3% |

| Selenastrum sp. | <0.001% | 0.04% - 0.3% |

Investigating Transformations in Plant Systems

Research into the metabolic fate of the trimethylselenonium ion in plants has revealed specific pathways for its uptake, accumulation, and transformation. A notable study on garlic (Allium sativum), a known selenium-accumulating plant, provides insight into these processes.

When garlic plants were exposed to trimethylselenonium ion through hydroponic cultivation, the majority of the selenium was found to accumulate in the roots. Speciation analysis of the garlic tissues, including roots, bulbs, and leaves, confirmed the presence of the trimethylselenonium ion in the extracts of each part. This suggests that the ion can be taken up by the roots and translocated to other parts of the plant.

However, the total amount of selenium recovered from the garlic plants was less than the amount introduced in the medium. This observation suggests that a portion of the trimethylselenonium ion was metabolized into volatile selenium compounds. The proposed metabolic pathway involves the partial desmethylation of the trimethylselenonium ion to form dimethylated selenium compounds, which are then volatilized.

Distribution and Transformation of Trimethylselenonium Ion in Garlic (Allium sativum)

| Plant Part | Primary Form of Accumulated Selenium | Metabolic Transformation |

|---|---|---|

| Roots | Trimethylselenonium ion | Partial desmethylation to volatile dimethylated selenium compounds |

| Bulbs | Trimethylselenonium ion | |

| Leaves | Trimethylselenonium ion |

Metabolism in Animal Models (e.g., Rats)

In animal models, particularly rats, the trimethylselenonium ion is recognized as a significant urinary metabolite of selenium. Its formation and excretion are considered part of the detoxification pathway for selenium.

Studies have shown that after administration of various selenium compounds, such as selenite or elemental selenium nanoparticles, the trimethylselenonium ion is one of the key selenium species found in the urine. The excretion of trimethylselenonium is dose-dependent; as the administered dose of selenite increases, the proportion of urinary selenium excreted as the trimethylselenonium ion also increases. For instance, at lower doses of selenite (up to 500 micrograms/kg body weight), about 30% of the administered dose is excreted in the urine. At higher doses, this fractional urine excretion tends to decrease.

The production of trimethylselenonium from a single acute dose of selenite does not appear to be influenced by the prior history of selenium intake. Furthermore, even in rats fed a methyl-deficient diet, the ability to eliminate selenium through the formation of trimethylselenonium ion is maintained.

Following administration, selenium is distributed to various tissues. While specific data on the distribution of the trimethylselenonium ion itself is limited, studies on selenium distribution in general show accumulation in the liver, kidneys, spleen, and other organs.

Urinary Excretion of Trimethylselenonium (TMSe) in Rats after Selenite Administration

| Administered Selenite Dose (µg/kg body wt) | Proportion of Urinary 75Se as TMSe |

|---|---|

| 1.5 | Low |

| up to 1500 | Directly proportional to the dose |

Environmental Dynamics and Ecological Cycling of Trimethylselenonium Ion

Environmental Occurrence and Speciation in Natural Matrices

The primary pathway for the introduction of the trimethylselenonium (B1202040) ion into terrestrial and, subsequently, aquatic environments is through the urine of animals that have ingested selenium. tandfonline.com This makes agricultural lands where livestock graze or where animal waste is applied as fertilizer potential areas for TMSe+ deposition.

Research has confirmed the presence of TMSe+ in soil samples. In one study, an analysis of an air-dried soil with a high organic matter content revealed that TMSe+ constituted approximately 0.7% of the total selenium in the soil. tandfonline.com While this suggests that TMSe+ may be a minor organically-bound selenium compound in some soils, its continuous introduction via animal excretion ensures its persistent presence in the environment. tandfonline.com Although direct measurements in aquatic systems are less documented, runoff from soils containing TMSe+ is a plausible transport mechanism into water bodies.

The trimethylselenonium ion is a well-established metabolite of selenium in animals. researchgate.net Following dietary intake of various selenium compounds, metabolic processes convert them into TMSe+, which is then primarily excreted in the urine. who.intresearchgate.net Its detection in the urine of rats and other animals serves as direct evidence of its presence and accumulation within these organisms as part of the selenium detoxification pathway. who.intresearchgate.net The methylation of selenium to form TMSe+ is considered a detoxification step, as the resulting compound is significantly less toxic than inorganic forms like selenite (B80905) and selenate. who.int

Biogeochemical Fate and Transport Mechanisms

Once introduced into the environment, the trimethylselenonium ion is subject to several biogeochemical processes that dictate its mobility, availability to organisms, and ultimate fate. These include plant uptake, sorption to soil particles, and microbial transformations.

While the availability of trimethylselenonium ion from soil can be limited by fixation, it is readily absorbed by plants when present in a soluble form. tandfonline.com Studies using nutrient solutions have demonstrated that plants can easily take up TMSe+. tandfonline.com This contrasts with its behavior in soil, where its availability to plants is often very low. tandfonline.com The specific transport mechanisms for TMSe+ into plant roots are distinct from those of inorganic selenium forms like selenate, which is taken up via sulfate transporters, and selenite, which can be absorbed through phosphate transporters. researchgate.net

A significant factor limiting the mobility and plant uptake of the trimethylselenonium ion in terrestrial environments is its tendency to be sorbed and fixed onto soil components. tandfonline.com When TMSe+ is added to soil, a substantial portion becomes bound, rendering it unavailable for plant uptake. tandfonline.com

Research on the fate of TMSe+ in various soil types showed that after a 21-day period, approximately 30% to 50% of the added selenium from TMSe+ was fixed in the soil. wiley.com Fixation was observed across different soil types, including Typic Quartzipsamment, Aeric Fragiaquept, Typic Hapludult, and Glossoboric Hapludalf, indicating that this is a common process. wiley.com This fixation reduces the potential for TMSe+ to leach into groundwater or be absorbed by plants. wiley.com

| Soil Type | Percentage of Added 75Se from TM75Se+ Fixed after 21 Days |

|---|---|

| Typic Quartzipsamment | ~30-50% |

| Aeric Fragiaquept | ~30-50% |

| Typic Hapludult | ~30-50% |

| Glossoboric Hapludalf | ~30-50% |

Data derived from research on the fixation of 75Se from TM75Se+ added to soils. The study found that fixation occurred in all soils to a similar extent. wiley.com

Microbial activity is a critical driver of the transformation of trimethylselenonium ion in soil. wiley.comcdc.gov Soil microorganisms can utilize TMSe+ as a carbon source, leading to its demethylation and the formation of volatile selenium compounds. bohrium.comnih.govresearchgate.net The primary volatile product of this microbial transformation is dimethyl selenide (B1212193). bohrium.comnih.govresearchgate.net

This volatilization process is fundamentally biological, as experiments have shown that treating soil with toluene or autoclaving it to eliminate microbial activity almost completely prevents the volatilization of selenium from TMSe+. wiley.com The rate of volatilization can vary significantly depending on soil properties. For instance, increasing the pH of an acidic Aeric Fragiaquept soil with calcium carbonate led to an increase in selenium volatilization. wiley.com Over a 42-day period, as much as 30% of selenium added as TMSe+ was volatilized from a Glossoboric Hapludalf soil, a rate far exceeding that of inorganic sodium selenate under similar conditions. wiley.com This microbial conversion to volatile forms is a key mechanism for the loss of selenium from the soil and its return to the atmosphere, completing a crucial step in its biogeochemical cycle. wiley.com

| Soil Type | Treatment | Effect on Volatilization |

|---|---|---|

| Glossoboric Hapludalf | Untreated | Up to 30% of added Se volatilized in 42 days |

| Glossoboric Hapludalf | Autoclaved | Volatilization almost completely prevented |

| Aeric Fragiaquept | Untreated (Acidic) | Lower rate of volatilization |

| Aeric Fragiaquept | Treated with CaCO3 (pH increased) | Increased volatilization |

Data synthesized from studies showing the biological nature of Se volatilization from TMSe+ and the influence of soil conditions. wiley.com

Influence of Environmental Factors on Speciation and Mobility

The transformation and movement of the trimethylselenonium ion ((CH₃)₃Se⁺) in the environment are governed by a complex interplay of various physicochemical and biological factors. Unlike the more extensively studied inorganic selenium species, such as selenate and selenite, direct research on the environmental dynamics of trimethylselenonium is less abundant. However, existing studies, primarily focused on soil environments, reveal significant influences of soil properties, moisture content, and microbial activity on its fate.

The speciation of trimethylselenonium as a cation largely dictates its mobility. In soil and aquatic systems, its positive charge influences its interaction with negatively charged soil colloids, such as clay minerals and organic matter. This interaction can lead to adsorption, thereby reducing its mobility in the environment. The primary transformation pathway for trimethylselenonium in soil is microbial demethylation, which converts it into volatile selenium compounds like dimethyl selenide. nih.govtandfonline.com

Several key environmental factors have been identified as critical in controlling the balance between the adsorption, mobility, and transformation of the trimethylselenonium ion:

Soil Type and Salinity: The composition of the soil, particularly its salinity, plays a crucial role in the fate of trimethylselenonium. In saline soils, adsorption appears to be the dominant process, leading to higher concentrations of both dissolved and adsorbed trimethylselenonium. nih.gov This is in contrast to non-saline soils, where microbial demethylation is more prevalent, resulting in the transformation of trimethylselenonium into volatile forms. nih.gov

Soil Moisture: Moisture content in soil has a direct and positive correlation with the rate of demethylation of trimethylselenonium to the more volatile dimethyl selenide. nih.gov Increased soil moisture likely enhances microbial activity, which in turn accelerates the breakdown of the trimethylselenonium ion. This suggests that in wetter environments, the persistence of trimethylselenonium may be shorter, with a greater proportion being released into the atmosphere as gaseous selenium compounds.

pH: While direct studies on the effect of pH on trimethylselenonium speciation and mobility in the environment are limited, the pH of the surrounding medium is a master variable controlling the surface charge of soil components and the activity of microbial populations. For other selenium species like selenite, adsorption to soil minerals is highly pH-dependent, generally decreasing as pH increases. usda.govusda.gov As a cation, the adsorption of trimethylselenonium to negatively charged soil surfaces would be expected to be influenced by pH, although the specifics of this relationship require further investigation.

Redox Potential (Eh): The redox potential of the soil or sediment environment is a critical factor for the speciation of many elements, including selenium. nih.govresearchgate.net For inorganic selenium, oxidizing conditions favor the more mobile selenate, while reducing conditions can lead to the formation of less mobile species like elemental selenium and selenides. nih.gov The influence of redox potential on the stability and transformation of the organoselenium compound trimethylselenonium is not well-documented. However, since its primary transformation pathway is microbial demethylation, it is plausible that redox conditions, by affecting microbial community structure and function, indirectly influence the rate of its decomposition.

Organic Matter: The presence of organic matter can stimulate the microbial processes responsible for the transformation of trimethylselenonium. Research has shown that the addition of casein, a protein, can enhance the demethylation of trimethylselenonium in soil. nih.gov This indicates that environments rich in organic matter may facilitate a more rapid conversion of trimethylselenonium to volatile selenium species.

Research Findings on Trimethylselenonium Demethylation

A study examining the fate of trimethylselenonium in different California soils highlighted the significant impact of soil moisture and type on its demethylation to volatile dimethyl selenide. The findings from this research are summarized in the table below.

| Soil Type | Moisture Content | Highest Demethylation Rate (μg/g per day) | Total Demethylation over 51 days (% of added TMSe+) |

|---|---|---|---|

| Tulare Basin (non-saline) | 10% | 0.169 - 0.454 | 75.4 - 80.2% |

| Tulare Basin (non-saline) | 20% | 0.646 - 2.71 | |

| Tulare Basin (non-saline) | 100% | 3.15 - 6.01 | |

| Five Points (non-saline) | 10% | 0.169 - 0.454 | 75.4 - 80.2% |

| Five Points (non-saline) | 20% | 0.646 - 2.71 | |

| Five Points (non-saline) | 100% | 3.15 - 6.01 | |

| Losthill (saline) | Not specified | < 0.2 | ~7% |

Data sourced from a study on the effect of moisture and casein on the demethylation of trimethylselenonium in soil. nih.gov

This data clearly illustrates that in non-saline soils, increasing moisture content significantly boosts the rate of demethylation. In contrast, the saline soil exhibited a much lower rate of demethylation, indicating that in such environments, trimethylselenonium is more likely to be retained in the soil through adsorption rather than being transformed and volatilized. nih.gov

Research Applications and Contributions to Selenium Science

Utilizing Trimethylselenonium (B1202040) Iodide as a Model Compound in Selenium Research

As a model compound, trimethylselenonium iodide provides a reliable and consistent form of selenium for experimental studies. Its purity and known structure are fundamental to its application as a tracer and an analytical standard.

The synthesis of isotopically labeled this compound, particularly with the gamma-emitting isotope Selenium-75 (⁷⁵Se), has been a significant advancement for metabolic research. nih.gov This radiolabeled compound allows for the precise tracking of selenium's journey through biological systems. nih.govnih.gov

Key Research Findings from ⁷⁵Se Tracer Studies:

| Study Focus | Key Finding | Reference |

| Synthesis Method | Successful synthesis of [⁷⁵Se]this compound from [⁷⁵Se]selenocystine with over 90% yield. | nih.gov |

| Metabolic Pathway | Diverse selenocompounds are rapidly metabolized to a common intermediate for selenoprotein synthesis. | nih.gov |

| In Vivo Retention | Renal retention of selenium after administration of this compound was studied in rats. nih.gov | nih.gov |

The development of accurate and reliable methods for detecting and quantifying different selenium species is crucial for toxicology, nutrition, and environmental science. High-purity this compound is used as a primary standard compound for this purpose. researchgate.net Its stable and well-characterized nature makes it an ideal reference material for calibrating analytical instruments and validating new methodologies. researchgate.netku.dk

It has been instrumental in the development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) combined with inductively coupled plasma mass spectrometry (ICP-MS). ku.dknih.gov These methods allow for the separation and quantification of various selenium compounds, including the trimethylselenonium ion, in complex biological matrices like urine. ku.dkuzh.ch Using this compound as a standard ensures the accuracy of measurements for selenium speciation analysis. researchgate.netnih.gov

Analytical Methods Utilizing this compound Standards:

| Analytical Technique | Application | Purpose of Standard |

| HPLC-ICP-MS | Speciation of selenium in urine and other biological samples. | Calibration, method validation, and quantification of trimethylselenonium ion. ku.dkuzh.ch |

| Ion Chromatography-ICP-MS | Separation and detection of selenite (B80905), selenate, selenomethionine, and trimethylselenonium ion. | Establishing linear calibration curves and determining limits of detection. ku.dk |

| Differential Scanning Calorimetry (DSC) | Study of thermodynamic properties. | Characterization of the pure compound to establish its physical properties as a standard. researchgate.net |

Elucidating Fundamental Processes in Selenium Biochemistry

This compound has been central to unraveling the complex biochemical processes that govern selenium's role in living organisms, from its detoxification to its bioavailability.

The trimethylselenonium ion is a key metabolite in the detoxification of selenium, particularly when intake levels exceed nutritional requirements. nih.gov Research indicates that when the body has a surplus of selenium, it methylates various selenium compounds to form the trimethylselenonium ion, which is then readily excreted in the urine. nih.govresearchgate.net

This methylation process is facilitated by specific enzymes, including indolethylamine N-methyltransferase (INMT) and thiopurine S-methyltransferase (TPMT). nih.gov Studies have shown that these enzymes work sequentially to produce the trimethylselenonium ion, effectively converting potentially toxic levels of selenium into a less harmful, excretable form. nih.gov Therefore, the presence and quantity of trimethylselenonium ion in urine can serve as a biomarker for excessive selenium intake. researchgate.net

The transformation of selenium into the trimethylselenonium ion is a critical aspect of its bioavailability and the dynamic shifts in its chemical forms (speciation) within the body. Bioavailability refers to the proportion of a nutrient that is absorbed and utilized by the body. The metabolism of selenium, including its conversion to the trimethylselenonium ion, can vary significantly among individuals due to genetic factors. semanticscholar.orgnih.gov

Studies have identified that polymorphisms in the gene for the enzyme indolethylamine N-methyltransferase (INMT) are responsible for marked differences in the ability to produce and excrete the trimethylselenonium ion. semanticscholar.orgnih.gov This genetic variation influences how much selenium is retained and how much is excreted, thereby affecting an individual's selenium status. nih.gov Understanding these speciation shifts is crucial for assessing selenium's role in health and disease, as different selenium compounds have different biological activities. nih.govmdpi.com

Advancing Environmental Selenium Management Strategies

Understanding the formation and fate of this compound and related methylated selenium compounds is essential for managing selenium in the environment. Selenium can cycle between soil, water, plants, and the atmosphere. nih.govwikipedia.org A key part of this cycle is the biological methylation of selenium by microorganisms and plants, which can produce volatile selenium compounds like dimethyl selenide (B1212193). researchgate.net

The formation of the trimethylselenonium ion in animals represents a biological endpoint for selenium before excretion. By studying these metabolic end-products, scientists can better model the biogeochemical cycling of selenium. wikipedia.orgresearchgate.net This knowledge helps in assessing the environmental risks associated with selenium contamination from agricultural runoff and industrial activities and in developing strategies to manage selenium levels in ecosystems. nih.gov The mobility and transformation of selenium species, including their potential to be biomethylated, are critical factors in determining their environmental impact. wikipedia.org

Future Perspectives and Unanswered Questions in Trimethylselenonium Iodide Research

Integration of Omics Technologies in Metabolic Pathway Elucidation

The complete elucidation of the metabolic pathways involving trimethylselenonium (B1202040) iodide remains a critical objective. While the role of indolethylamine N-methyltransferase (INMT) in the formation of the trimethylselenonium ion (TMSe) has been identified, the broader metabolic network is not fully characterized. nih.govsemanticscholar.org The application of "omics" technologies, including metabolomics, proteomics, and transcriptomics, is poised to provide a more holistic understanding of selenium metabolism. nih.govworldscholarsreview.org

Metabolomics, in particular, offers a powerful approach to identify and quantify a wide array of metabolites in biological samples, offering insights into the complex interplay between selenium supplementation and gut microbiota. nih.gov By employing techniques like gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS), researchers can map the metabolic fingerprints associated with varying levels of trimethylselenonium iodide. nih.gov This can help to identify novel biomarkers and understand the systemic effects of this compound.

Future research should focus on integrated multi-omics approaches to correlate changes in the metabolome with alterations in the proteome and transcriptome. This will enable scientists to build comprehensive models of the metabolic pathways influenced by this compound and to understand how genetic variations, such as single nucleotide polymorphisms (SNPs) in the INMT gene, impact these pathways on a larger scale. nih.govsemanticscholar.org

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Focus | Potential Outcomes |

| Metabolomics | Identifying and quantifying metabolites affected by this compound. | Discovery of novel biomarkers, understanding systemic metabolic impact, and elucidating interactions with gut microbiota. |

| Proteomics | Analyzing changes in protein expression in response to this compound. | Identification of enzymes and signaling proteins involved in its metabolism and biological functions. |

| Transcriptomics | Studying gene expression changes influenced by this compound. | Understanding the genetic regulation of selenium metabolism and identifying genes responsive to this compound. |

| Genomics | Investigating genetic variations (e.g., SNPs) affecting this compound metabolism. | Personalized nutrition and health recommendations based on an individual's genetic makeup. nih.govsemanticscholar.org |

Development of Novel Analytical Probes and In Situ Measurement Techniques

Accurate and real-time measurement of this compound in biological and environmental systems is crucial for understanding its dynamics. Current analytical methods, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), are highly sensitive and specific for the detection of selenium species in urine. ku.dknih.gov However, these techniques often require sample pre-treatment and are not suitable for in situ measurements.

A significant area for future development is the creation of novel analytical probes, such as fluorescent sensors or molecularly imprinted polymers, that can selectively bind to the trimethylselenonium ion. These probes could enable the visualization and quantification of this compound within living cells and tissues, providing unprecedented insights into its subcellular localization and trafficking.

Furthermore, the advancement of portable and field-deployable analytical instruments would facilitate the in situ measurement of this compound in environmental samples, such as soil and water. This would be invaluable for assessing its environmental fate and transport, as well as its role in biogeochemical cycles.

Modeling of Trimethylselenonium Ion Dynamics in Complex Environmental Systems

The environmental fate and transport of this compound are poorly understood. While it is known to be a water-soluble and non-volatile excretory product in mammals, its behavior in complex environmental matrices remains to be elucidated. researchgate.net The development of predictive models for the dynamics of the trimethylselenonium ion in ecosystems is a key future research direction.

System dynamics modeling can be a powerful tool to simulate the complex interactions and feedback loops that govern the behavior of substances in the environment. byu.eduresearchgate.net Such models could integrate various physical, chemical, and biological processes, including:

Sorption and desorption from soil particles.

Uptake and transformation by plants and microorganisms.

Leaching into groundwater and runoff into surface waters.

Chemical and photochemical degradation. researchgate.net

Insights from the environmental fate of related compounds, such as methyl iodide, suggest that volatilization and atmospheric degradation can be significant dissipation pathways for methylated compounds. frontiersin.orgregulations.gov However, the ionic nature of the trimethylselenonium ion suggests a different environmental behavior. Future modeling efforts should be supported by laboratory and field studies to determine key parameters such as partition coefficients, degradation rates, and bioaccumulation factors.

Exploration of Structure-Function Relationships in Undiscovered Biological Roles

While this compound is primarily considered an excretory metabolite, emerging evidence suggests it may possess other biological activities. nih.gov For instance, its anticarcinogenic and toxicological properties can be modulated by the presence of other substances like arsenite, hinting at complex interactions and potentially novel biological roles. nih.gov

A fundamental area of future research is the exploration of the structure-function relationships of the trimethylselenonium ion. Understanding how its specific chemical structure—a central selenium atom with three methyl groups—dictates its interaction with biological macromolecules is key to uncovering its functions. nih.govrsc.org

Investigating its potential roles in cellular signaling, redox modulation, and as a substrate or inhibitor for various enzymes could reveal previously unknown biological pathways. For example, the selenium-containing enzyme thioredoxin reductase 1 (TrxR1) is a target in cancer therapy, and understanding how this compound interacts with such enzymes could open new therapeutic avenues. indiatimes.com The synthesis of analogs of this compound with modified structures could be a valuable strategy to probe these relationships and identify compounds with enhanced or novel biological activities. iaea.orgnih.gov

Table 2: Investigational Areas for Undiscovered Biological Roles of this compound

| Research Area | Key Questions | Methodological Approaches |

| Enzyme Interactions | Does this compound act as a substrate, inhibitor, or cofactor for specific enzymes? | Enzyme kinetics assays, structural biology (X-ray crystallography, NMR), and computational docking studies. |

| Cellular Signaling | Can this compound modulate intracellular signaling pathways? | Reporter gene assays, phosphoproteomics, and live-cell imaging. |

| Redox Homeostasis | How does this compound influence the cellular redox environment? | Measurement of reactive oxygen species (ROS), glutathione (B108866) levels, and the activity of antioxidant enzymes. |

| Synergistic/Antagonistic Effects | How do interactions with other elements or compounds (e.g., arsenic) alter its biological activity? nih.gov | In vitro and in vivo co-exposure studies, followed by mechanistic investigations. |

Q & A

Q. What strategies validate TMSe-I’s proposed role as a hydrogen sulfide biomarker?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.